Barium nitride (Ba3N2)

Description

The exact mass of the compound Barium nitride (Ba3N2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium nitride (Ba3N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium nitride (Ba3N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azanidylidenebarium;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHQVFOMOBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

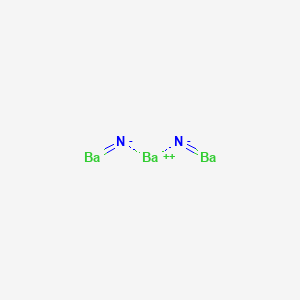

[N-]=[Ba].[N-]=[Ba].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3N2 | |

| Record name | barium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12047-79-9 | |

| Record name | Barium nitride (Ba3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Complex Crystallography of an Alkaline Earth Nitride

An In-Depth Technical Guide to the Crystal Structure of Barium Nitride (Ba₃N₂)

Barium nitride (Ba₃N₂), a binary compound of barium and nitrogen, represents a fascinating case study in solid-state inorganic chemistry. Characterized by its predominantly ionic bonding between Ba²⁺ cations and N³⁻ anions, its primary application lies in materials science as a precursor for synthesizing advanced ternary and quaternary nitrides, as a flux for GaN crystal growth, and in the development of specialized ceramics and electronic components.[1][2] Despite its simple stoichiometry, the precise experimental determination and theoretical modeling of its crystal structure have been subjects of considerable scientific discussion. This guide provides a comprehensive analysis of the synthesis, structural characterization, and prevailing crystallographic models of Ba₃N₂, grounded in both experimental data and computational predictions.

Synthesis of Crystalline Barium Nitride: A Self-Validating Protocol

The synthesis of high-purity, crystalline Ba₃N₂ is foundational to any accurate structural analysis. The most common and reliable method is the direct nitridation of barium metal. The causality behind this protocol is rooted in driving the reaction to completion while avoiding the formation of sub-nitrides or peroxide impurities.

Experimental Protocol: Direct Gaseous Nitridation

-

Preparation of Reactants: Begin with high-purity barium metal (≥99.7%). The metal should be cleaned of any surface oxide layer, typically by mechanical abrasion inside an inert atmosphere glovebox.

-

Reaction Vessel: Place the cleaned barium metal into an alumina or other inert ceramic boat. The choice of alumina is critical due to its high thermal stability and lack of reactivity with alkaline earth metals at elevated temperatures.

-

Furnace Setup: Position the boat within a tube furnace capable of reaching temperatures of at least 800°C and equipped with a controlled gas flow system.

-

Inert Gas Purge: Purge the furnace tube with a high-purity inert gas (e.g., Argon) to eliminate atmospheric oxygen and moisture, which would otherwise lead to the formation of barium oxide (BaO) and barium hydroxide (Ba(OH)₂).

-

Nitriding Process: Introduce a steady flow of high-purity nitrogen (N₂) gas. Gradually heat the furnace to a temperature between 500°C and 600°C.[3]

-

Expert Insight: While the initial reaction begins at lower temperatures, maintaining this range ensures a controlled reaction rate.

-

-

Annealing for Completion: Upon the cessation of visible nitrogen absorption, the temperature must be raised to 700-750°C and held for several hours.[3] This annealing step is a self-validating measure; it provides the necessary activation energy to ensure the diffusion of nitrogen into the bulk barium, driving the reaction to completion (3 Ba + N₂ → Ba₃N₂) and forming a homogenous crystalline powder.[4]

-

Cooling and Handling: After the annealing period, cool the furnace to room temperature under a continuous N₂ or Ar flow. The resulting yellowish-brown to dark gray Ba₃N₂ powder is highly reactive with moisture and air and must be handled and stored exclusively under an inert atmosphere.[3][5]

Sources

Foreword: The Imperative for Purity in Advanced Nitride Materials

An In-depth Technical Guide to the Synthesis of High-Purity Barium Nitride (Ba₃N₂) Powder

Barium nitride (Ba₃N₂) is an inorganic compound that has garnered significant interest for its roles in specialized applications, including electronics, advanced ceramics, and materials science.[1][2] It serves as a critical component in systems exposed to high-temperature and high-stress environments and is also employed as a chemical reagent and a precursor for more complex ternary and quaternary nitrides.[1][2][3][4][5] The performance of Ba₃N₂ in these applications is intrinsically linked to its purity. Trace impurities, particularly oxides and other metallic elements, can drastically alter its thermal stability, ionic conductivity, and electronic properties. This guide provides a comprehensive, scientifically-grounded overview of the synthesis of Ba₃N₂ powder, with a dedicated focus on the methodologies and critical control points required to achieve high purity.

Physicochemical Properties and Foundational Concepts

Understanding the fundamental properties of barium nitride is essential for designing a robust synthesis protocol. It is an orange-yellow, crystalline solid with a density of approximately 4.78 g/cm³.[6][7][8][9] The compound is exceptionally reactive, particularly with moisture.

**Table 1: Key Physical and Chemical Properties of Barium Nitride (Ba₃N₂) **

| Property | Value | Source(s) |

| Chemical Formula | Ba₃N₂ | [5][7][9][10] |

| Molecular Weight | 439.99 g/mol | [5][6][7][10] |

| Appearance | Orange-yellow powder/solid | [7][8][9] |

| Density | 4.78 g/cm³ | [1][2][6][7] |

| CAS Number | 12047-79-9 | [5][7][10] |

| Reactivity | Highly reactive with water, producing barium hydroxide and ammonia. | [1][2][9] |

The most critical characteristic from a synthesis perspective is its extreme sensitivity to water and oxygen. Barium nitride reacts readily with water to form barium hydroxide and ammonia gas, as shown in the reaction below.[1][2][9] This reactivity dictates that all synthesis and handling procedures must be conducted under a strictly controlled inert and anhydrous atmosphere.

Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃

Core Synthesis Methodology: Direct Nitridation of Barium Metal

The most prevalent and reliable method for producing high-purity Ba₃N₂ is the direct reaction of elemental barium with high-purity nitrogen gas.[9][11] This approach, while conceptually simple, requires meticulous control over several experimental parameters to prevent the formation of impurities like barium oxide (BaO).

The core reaction is: 3Ba + N₂ → Ba₃N₂[9][11]

Causality Behind Experimental Choices

-

Purity of Precursors: The final purity of Ba₃N₂ is fundamentally limited by the purity of the starting materials. It is imperative to use high-purity barium metal (≥99.9%) and oxygen-free, anhydrous nitrogen gas. Any metallic impurities in the barium (such as strontium or calcium) will be carried over into the final product, while oxygen or moisture in the nitrogen gas will lead to the formation of barium oxide, the most common and detrimental impurity.

-

Temperature Control: The reaction temperature is a critical parameter. The nitriding process is typically initiated at lower temperatures and gradually increased. One effective protocol involves heating barium metal in a nickel boat within a purged N₂ gas stream at 560°C.[7][11] As the initial, rapid absorption of nitrogen slows, the temperature can be raised to 700-750°C to drive the reaction to completion.[7][11] A key insight is that barium metal undergoes a crystalline transformation around 450°C, which loosens the metal lattice structure and accelerates the nitriding reaction.[7]

-

Reaction Atmosphere: The entire process must be conducted in an environment free of oxygen and moisture. This is typically achieved using a tube furnace with a continuous flow of purified nitrogen gas or by performing the reaction within a high-integrity glovebox.

-

Material Selection: The reaction vessel must be inert to molten barium. Nickel or molybdenum boats are commonly used for this purpose.[7]

Alternative Synthesis Routes

While direct nitridation is the preferred method for high-purity powder, other routes have been reported, though they may present greater challenges in achieving high purity.[8]

-

Reaction with Ammonia: Barium metal can react with ammonia gas to form barium nitride and hydrogen gas.[9] 3Ba + 2NH₃ → Ba₃N₂ + 3H₂

-

Decomposition of Barium Amide: Heating barium amide (Ba(NH₂)₂) results in the formation of barium nitride and ammonia.[9] 3Ba(NH₂)₂ → Ba₃N₂ + 4NH₃

-

Combustion Synthesis: Also known as self-propagating high-temperature synthesis (SHS), this method utilizes the exothermic nature of the reaction between elemental powders to synthesize the compound.[6] While offering advantages like short processing times, controlling stoichiometry and preventing impurities can be more challenging.[6]

Purity Control and Verification: A Self-Validating System

True trustworthiness in a synthesis protocol comes from a system that inherently minimizes impurity formation and includes robust methods for verification. For Ba₃N₂, purity control is not about post-synthesis cleanup—the material's reactivity makes that nearly impossible. Instead, it is a philosophy of stringent preventative measures.

Logical Framework for Purity Assurance

The logical flow for ensuring high purity is grounded in controlling the inputs and the environment. The purity of the final product is a direct function of the precursor purity and the integrity of the inert atmosphere.

Caption: Logical workflow for achieving high-purity Ba₃N₂.

Analytical Techniques for Characterization

Verifying the purity and identity of the synthesized Ba₃N₂ powder is a critical final step. A combination of techniques is required for a comprehensive assessment.

-

X-ray Diffraction (XRD): This is the primary technique for confirming the formation of the correct Ba₃N₂ crystalline phase and for detecting any crystalline impurity phases, most notably BaO.

-

Elemental Analysis: Combustion analysis or other methods can be used to determine the nitrogen content and verify the Ba:N stoichiometric ratio.

-

Inductively Coupled Plasma (ICP-MS or ICP-OES): These highly sensitive techniques are essential for quantifying trace metallic impurities (e.g., Sr, Ca, Fe, etc.) that may have originated from the barium precursor.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While not for the final product, GC-MS is invaluable for ensuring the purity of precursors and for detecting volatile contaminants in the process environment.[12][13]

Detailed Experimental Protocol: Direct Nitridation

This protocol describes the synthesis of high-purity Ba₃N₂ powder on a laboratory scale. Extreme caution must be exercised throughout this process.

Mandatory Safety Precautions

-

Toxicity: Barium nitride is harmful if swallowed or inhaled.[10][14][15] All handling of the powder must be performed within a certified fume hood or a glovebox.

-

Reactivity: Ba₃N₂ is a water-reactive substance.[14] Contact with moisture will produce flammable and toxic ammonia gas.[16] Ensure all glassware and equipment are scrupulously dried before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.[15]

-

Handling: All operations involving barium metal and barium nitride powder must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Ba₃N₂.

Step-by-Step Methodology

-

Precursor Preparation (Inside a Glovebox): a. Thoroughly dry a nickel combustion boat in a vacuum oven and transfer it into an argon or nitrogen-filled glovebox. b. Weigh the desired amount of high-purity barium metal (handle with clean, dry tweezers) and place it into the nickel boat.

-

System Assembly: a. Place the nickel boat containing the barium metal into the center of a quartz tube. b. Seal the quartz tube and connect it to a gas inlet and outlet, ensuring all connections are gas-tight. The outlet should be vented through a mineral oil bubbler to monitor gas flow and prevent backflow of air. c. Place the quartz tube assembly into a programmable tube furnace.

-

System Purge: a. Purge the system of any residual air and moisture. This is a critical step. b. Using a vacuum pump and a gas manifold, carefully evacuate the quartz tube and backfill with high-purity nitrogen gas. Repeat this cycle at least three times. c. After the final backfill, establish a slow, continuous flow of nitrogen gas (e.g., 50-100 sccm) through the tube.

-

Nitridation Reaction: a. Begin heating the furnace according to a pre-set temperature program. b. Stage 1: Ramp the temperature to 560°C and hold for 2-4 hours. A color change from silvery metallic to dark grey or black should be observed. c. Stage 2: Ramp the temperature to 700-750°C and hold for an additional 3-5 hours to ensure the reaction proceeds to completion.[7][11]

-

Cooldown: a. After the hold time, turn off the furnace and allow the system to cool to room temperature under a continuous flow of nitrogen. Do not rush this step, as rapid cooling can cause thermal shock to the quartz tube.

-

Product Recovery (Inside a Glovebox): a. Once at room temperature, stop the nitrogen flow and transfer the entire sealed quartz tube assembly into the glovebox. b. Carefully open the tube and remove the nickel boat. The product should be an orange-yellow crystalline powder.[7][8] c. Using a clean spatula, carefully scrape the Ba₃N₂ powder from the boat into a pre-weighed, dry, airtight storage vial.

-

Storage: a. Tightly seal the vial containing the Ba₃N₂ powder. b. For added protection, label the vial and store it inside the glovebox or in a desiccator.[14]

Concluding Remarks

The synthesis of high-purity barium nitride powder is a process where meticulous attention to detail is not merely recommended but is the absolute prerequisite for success. The inherent reactivity of the material precludes most conventional purification techniques, shifting the focus entirely to the prevention of contamination. By utilizing high-purity precursors, maintaining a strictly inert and anhydrous reaction environment, and carefully controlling thermal parameters, it is possible to reliably produce Ba₃N₂ powder suitable for the most demanding research and industrial applications. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to achieve this goal.

References

- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.

- Barium nitride (Ba3N2) SDS, 12047-79-9 Safety Data Sheets. (2019). ECHEMI.

- Barium Nitride Powder High Purity Less Price. (n.d.). Nanoshel.

- Barium nitrite. (2021). Sciencemadness Wiki.

- Barium Nitride Powder, Ba3N2, CAS 12047-79-9. (n.d.). Heeger Materials.

- Safety Data Sheet - Barium Nitride (Ba3N2). (2019). Materion.

- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.

- What is barium nitride? (2016). Quora.

- Material Safety Data Sheet - Barium Nitride. (2015). LDYCDN.

- Barium nitride (Ba3N2). (n.d.). Benchchem.

- Buy Barium nitride (Ba3N2). (n.d.). EvitaChem.

- Barium Nitride Powder. (n.d.). Nanorh.

- BARIUM NITRIDE Chemical Properties, Uses, Production. (n.d.). ChemicalBook.

- Method of purifying barium nitrate aqueous solution. (n.d.). Google Patents.

- ICSC 1480 - BARIUM NITRATE. (n.d.). Inchem.org.

- SAFETY DATA SHEET - Barium nitrate. (2025). Sigma-Aldrich.

- Process for preparing pure barium nitrate crystals. (n.d.). Google Patents.

- Barium Nitride Formula. (2025). GeeksforGeeks.

- Barium nitride (Ba3N2). (n.d.). PubChem - NIH.

- Reduction of Barium Nitrate to Barium Nitrite Using Freshly Made Lead Sponge. (2022). YouTube.

- bariumnitride(ba3n2). (2024). ChemBK.

- 12047-79-9[Barium nitride (Ba3N2)]. (n.d.). Acmec Biochemical.

- Analytical Services for Purity Determination. (n.d.). BOC Sciences.

- Barium nitride powder, -20mesh, 99.7 trace metals. (n.d.). Sigma-Aldrich.

- Sample Purification. (n.d.). Sigma-Aldrich.

- CHEMICAL PURITY ANALYSIS. (2016). Agilent.

- Phase Diagram of the Binary System of Barium and Sodium n-Butanoates. (1996). Journal of Chemical & Engineering Data.

- Ba (Barium) Binary Alloy Phase Diagrams. (n.d.). ASM Digital Library.

- Phase Diagrams of binary systems. (n.d.). University of Science and Technology of China.

- Barium-Nitrogen Phases Under Pressure. (n.d.). ResearchGate.

- How to Draw the Lewis Dot Structure for Ba3N2. (2020). YouTube.

- Is Ba3N2 (Barium nitride) Ionic or Covalent/Molecular? (2021). YouTube.

- The phase diagram of the Ba-Si system. (2025). ResearchGate.

- SPECTROMETRY IN THE ANALYSIS OF HIGH PURITY MATERIALS. (1982). Pure and Applied Chemistry.

- The Ba-Cu (Barium-Copper) System. (1984). Carnegie Mellon University.

- Drug Purity Analysis: A Comprehensive Guide. (2024). Alwsci.

- Review on the modern analytical advancements in impurities testing. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- Barium Nitride. (n.d.). AMERICAN ELEMENTS.

- What is barium nitride? (n.d.). Proprep.

Sources

- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]

- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]

- 5. Barium nitride powder, -20mesh, 99.7 trace metals, Sr 0.8 12047-79-9 [sigmaaldrich.com]

- 6. Barium Nitride Powder High Purity Less Price [nanoshel.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. quora.com [quora.com]

- 9. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]

- 12. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 14. materion.com [materion.com]

- 15. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]

- 16. chembk.com [chembk.com]

A Computational Guide to the High-Pressure Barium-Nitrogen Phase Diagram

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to predict the phase diagram of the Barium-Nitrogen (Ba-N) system under high pressure. The synthesis of novel nitrides, particularly those rich in nitrogen, presents significant experimental challenges, making ab initio computational prediction an indispensable tool for materials discovery. This document is structured for researchers and scientists, detailing the core theoretical pillars—Density Functional Theory (DFT) and Crystal Structure Prediction (CSP) algorithms—and the rigorous, self-validating workflows required for establishing phase stability. We delve into the principles of thermodynamic stability, assessed via convex hull construction, and dynamical stability, verified through phonon calculations. A step-by-step computational protocol is provided, followed by a review of the remarkable structural diversity and complex nitrogen chemistry predicted for the Ba-N system, including the emergence of polymeric nitrogen networks and potential electride phases.

Introduction

Nitrides constitute a class of materials with wide-ranging applications, from superhard coatings (e.g., cubic boron nitride) to advanced electronics and phosphors.[1] The incorporation of nitrogen into compounds with electropositive elements, such as alkaline earth metals, is a promising route to stabilize exotic polynitrogen structures—networks of bonded nitrogen atoms that are of immense interest as potential high-energy-density materials (HEDMs).[2]

The Barium-Nitrogen (Ba-N) system is a compelling subject of study within this family. While the ambient pressure compound, barium nitride (Ba₃N₂), is known, the application of high pressure is expected to fundamentally alter the chemical bonding and stoichiometry, potentially leading to the formation of novel, nitrogen-rich phases.[3] However, the experimental synthesis of such compounds is often challenging, requiring extreme conditions of pressure and temperature that are difficult to achieve and maintain.[4][5]

This is where theoretical prediction plays a pivotal role. By leveraging first-principles computational methods, it is possible to explore the entire compositional landscape of the Ba-N system as a function of pressure, identify thermodynamically stable compounds, and characterize their properties before a single experiment is performed.[6] This in-silico approach not only guides experimental efforts but also provides fundamental insights into the rich structural chemistry of materials under extreme conditions.

Theoretical Foundations for Phase Diagram Prediction

The theoretical prediction of a phase diagram is a multi-layered process that combines a quantum mechanical engine to calculate energies with a robust search algorithm to explore possible atomic arrangements.

Density Functional Theory (DFT): The Quantum Mechanical Engine

At the heart of modern computational materials science is Density Functional Theory (DFT).[7] DFT provides an approximate solution to the Schrödinger equation of a many-body system, allowing for the calculation of the total energy of a given arrangement of atoms.[8][9]

Core Principle: The foundational Hohenberg-Kohn theorems state that the ground-state energy of a system is a unique functional of its electron density.[10][11] This elegantly transforms the intractable problem of solving for the 3N-dimensional wavefunction of N electrons into a more manageable one involving the 3-dimensional electron density.[7]

Causality in Method Selection: For high-pressure solid-state physics, the choice of the exchange-correlation (xc) functional, which approximates the complex many-body electronic interactions, is critical. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed. This choice represents a well-established compromise between computational efficiency and predictive accuracy for the relative energies of condensed phases under pressure, which is the essential requirement for phase diagram construction.

Crystal Structure Prediction (CSP): The Search Strategy

The primary challenge in predicting novel compounds is that the stable atomic arrangement is unknown. The number of possible crystal structures is astronomically large, making an exhaustive search impossible.[12] Crystal Structure Prediction (CSP) methods are sophisticated algorithms designed to intelligently navigate this vast potential energy surface to find low-energy (i.e., stable) structures.[13]

AIRSS is a simple, powerful, and highly parallelizable approach to structure prediction.[14][15]

Methodology: The core idea is to generate a multitude of "sensible" random crystal structures.[16] Sensibility is enforced by ensuring reasonable cell volumes and interatomic distances. Each of these random structures is then relaxed to a local energy minimum using DFT calculations.[6][17] By generating and relaxing thousands of such structures, a comprehensive picture of the low-energy landscape emerges.

Causality: The power of AIRSS lies in its unbiased exploration. It does not rely on pre-existing knowledge of crystal structures and is therefore highly effective at discovering entirely new and unexpected structural motifs.[16]

Evolutionary algorithms (EAs) frame structure prediction as a problem of natural selection.[18][19]

Methodology: An initial generation of random structures is created. Their energies are calculated, and they are ranked by "fitness" (lower enthalpy is fitter).[12] A new generation of structures is then produced by applying evolutionary operators to the fittest individuals of the previous generation:

-

Heredity: Slicing and combining parts of two high-fitness parent structures.

-

Mutation: Applying random variations (e.g., atomic displacements, cell mutations) to a structure.[20] This process is repeated for many generations, with the population evolving towards progressively lower-energy structures.[12]

Causality: EAs are highly efficient because they intelligently focus the search on promising regions of the configurational space, using information from previous calculations to guide the discovery of subsequent, more stable structures.[19]

Determining Phase Stability: A Self-Validating Workflow

Finding a low-energy structure is not sufficient to declare it a stable compound. A rigorous, self-validating workflow must be employed to assess both thermodynamic and dynamical stability.

Thermodynamic Stability: The Convex Hull

Under pressure, the relevant thermodynamic potential for determining phase stability at 0 K is the enthalpy (H = E + PV), where E is the internal energy from DFT, P is the pressure, and V is the volume.[21]

Methodology: To determine the stable phases across all possible compositions in a binary (A-B) system, a convex hull is constructed.[22][23] This is achieved by plotting the formation enthalpy of various AₓBᵧ compounds against their composition (e.g., fraction of B). The formation enthalpy is calculated relative to the enthalpies of the elemental constituents, for instance, ΔH(BaₓNᵧ) = H(BaₓNᵧ) - xH(Ba) - yH(N).

Trustworthiness: The convex hull provides a definitive criterion for thermodynamic stability.[24] Any compound whose formation enthalpy lies on the lower boundary (the "hull") of the plotted points is thermodynamically stable and will not decompose into any other combination of phases.[25] Any compound lying above the hull is metastable or unstable with respect to decomposition.[23] This analysis must be repeated at each pressure of interest to construct the full pressure-composition phase diagram.[26]

}

Caption: The convex hull identifies stable phases (green) that lie on the lower energy boundary.

Dynamical Stability: Phonon Calculations

A structure that is thermodynamically stable could still be dynamically unstable, meaning that small atomic displacements would cause it to spontaneously distort into a different structure. Dynamical stability is assessed by calculating the phonon spectrum.[27]

Methodology: Phonons are quantized modes of lattice vibration.[28] Their dispersion curves (frequency vs. wavevector) can be calculated from first principles using methods like density functional perturbation theory (DFPT) or the finite displacement (supercell) approach.

Trustworthiness: A crystal structure is considered dynamically stable only if all of its phonon modes have real (i.e., non-imaginary) frequencies throughout the entire Brillouin zone.[29][30] The presence of imaginary phonon frequencies indicates a vibrational mode that lowers the system's energy, signifying a structural instability.[28] This check is a critical, non-negotiable step for validating any newly predicted crystal phase.

A Step-by-Step Computational Protocol

The following outlines a robust, self-validating workflow for predicting the Ba-N phase diagram, integrating the concepts described above.

Protocol:

-

Step 1: Define Search Space: Select a range of pressures (e.g., 0-100 GPa) and a set of BaₓNᵧ stoichiometries to investigate.

-

Step 2: Elemental Phase Stability: For the elemental components (Barium and Nitrogen), perform CSP searches at each pressure to identify their ground-state structures. This is crucial for accurate formation enthalpy calculations.

-

Step 3: Binary Compound Search: For each BaₓNᵧ stoichiometry and pressure, perform extensive CSP searches using an evolutionary algorithm or AIRSS.[2]

-

Causality: Using both methods can be beneficial. EAs are efficient at finding global minima, while AIRSS can provide broader, unbiased sampling of the landscape.

-

-

Step 4: DFT Relaxation: Precisely relax the geometry (atomic positions and cell parameters) of all promising low-enthalpy candidate structures using DFT with tight convergence criteria.

-

Step 5: Convex Hull Construction: At each pressure point, construct the formation enthalpy convex hull using the relaxed structures from Step 4 and the elemental ground states from Step 2. Identify all phases that lie on the hull.

-

Step 6: Dynamical Stability Verification: For every phase identified as thermodynamically stable on the convex hull at a given pressure, perform a full phonon dispersion calculation.[31]

-

Self-Validation: If any structure shows imaginary phonon modes, it is dynamically unstable and must be discarded as a true ground state. The search for that stoichiometry may need to be revisited.

-

-

Step 7: Property Analysis: For all confirmed stable phases, perform further calculations to characterize their properties, such as the electronic band structure, projected density of states (PDOS), and bonding analysis (e.g., Bader charge analysis).[32][33]

}

Caption: A self-validating computational workflow for phase diagram prediction.

The Predicted Ba-N Phase Diagram: A World of Structural Diversity

Computational studies applying these methodologies to the Ba-N system have uncovered a remarkably rich and complex high-pressure phase diagram. A landmark study identified 13 different stable stoichiometries and 24 distinct crystal structures up to 100 GPa.[2]

Key Predicted Phases and Nitrogen Motifs: The pressure and Ba:N ratio are key factors controlling the nature of the nitrogen sublattice, leading to a fascinating progression of nitrogen polymerization.

| Stoichiometry | Pressure Range of Stability (GPa) | Space Group | Key Nitrogen Motif |

| Ba₃N₂ | < 5 | C2/m | Isolated N³⁻ ions and N₂ dumbbells |

| BaN | 5 - 20 | P-1 | N₂ dumbbells and N³⁻ ions |

| BaN₂ | 5 - 100 | C2/m | Polymeric 1D zigzag N₄ chains |

| BaN₄ | > 20 | P-1 | 2D polymeric nitrogen layers |

| Ba(N₅)₂ | > 15 | C2/c | Pentazolate (cyclo-N₅) anions |

| BaN₆ | > 40 | C2/m | Planar, aromatic-like N₆ rings |

(Data synthesized from findings reported in theoretical studies like[2])

Emergence of Novel Properties: Beyond structural diversity, theoretical predictions highlight novel electronic properties. For instance, certain low-pressure phases like C2/m-Ba₃N₂ are predicted to be electrides—ionic crystals where electrons are localized in interstitial sites and act as anions.[2] As pressure increases, this compound is predicted to transition to a more conventional semiconductor and then to a metal.[2]

The nitrogen-rich phases, particularly those containing polymeric networks like BaN₂ and BaN₄, or energetic motifs like the pentazolate anion in Ba(N₅)₂, are promising candidates for high-energy-density materials. The theoretical confirmation that some of these phases are dynamically stable suggests they could potentially be synthesized and quenched to ambient conditions.[2]

Conclusion and Outlook

The theoretical prediction of the Ba-N phase diagram showcases the power of modern computational materials science. By combining robust search algorithms with accurate first-principles calculations within a self-validating workflow, it is possible to map out complex stability landscapes and uncover novel materials with exotic properties entirely in silico.

The predictions for the Ba-N system present a compelling roadmap for experimental high-pressure synthesis. The discovery of numerous stable, nitrogen-rich compounds featuring diverse polynitrogen motifs—from 1D chains to 2D layers and aromatic-like rings—opens exciting avenues for the creation of next-generation energetic materials. Furthermore, the potential for unusual electronic behavior, such as electride formation and pressure-induced metal-insulator transitions, adds another layer of fundamental interest. While superconductivity has not been the primary focus of Ba-N studies, the exploration of superconductivity in related barium hydrides suggests that this property could be an interesting future avenue of investigation for metallic Ba-N phases.[34][35] The theoretical blueprints are now in place for the experimental realization of these fascinating new materials.

References

- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. arXiv.

- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. arXiv.

- Supplementary Materials Section 1 :Convex Hull Analysis. The Royal Society of Chemistry.

- Probabilistic prediction of material stability: integrating convex hulls into active learning. Digital Discovery.

- Phonons calculated from first-principles. EDP Sciences.

- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. ChatPaper.

- Ab initio Random Structure Searching. ResearchGate.

- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.

- Formation energy and Energy above convex hull as indicators of stability. Matter Modeling Stack Exchange.

- Probabilistic Prediction of Material Stability: Integrating Convex Hulls into Active Learning. arXiv.

- High Pressure Nitride Synthesis. ChemistryViews.

- Efficient and Accurate Machine-Learned Embeddings and Force-Fields for Materials Simulation. arXiv.

- Ab initio Random Structure Searching. Psi-k.

- How to do phonon calculations in Quantum Espresso. YouTube.

- Discovering Superhard B–N–O Compounds by Iterative Machine Learning and Evolutionary Structure Predictions. ACS Omega.

- AIRSS | Materials Theory Group. University of Cambridge.

- Barium-Nitrogen Phases Under Pressure: Emergence of Structural Diversity and Nitrogen-Rich Compounds. ResearchGate.

- Ab initio Random Structure Searching. arXiv.

- Crystal structure prediction using evolutionary algorithms: principles and applications. arXiv.

- Structure and stability prediction of compounds with evolutionary algorithms. PubMed.

- Density functional theory. Wikipedia.

- Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics.

- Novel Nitride Materials Synthesized at High Pressure. MDPI.

- Crystal structure prediction using ab initio evolutionary techniques: principles and applications. Emergent Mind.

- Electronic properties. The projected band structures and... ResearchGate.

- Theory of structural and electronic properties of BAs. ResearchGate.

- Density Functional Theory for Beginners. University of Exeter.

- High-Pressure Synthesis of Pnictogen Nitrides. PubMed Central.

- Density functional theory. PubMed Central.

- An Introduction to Density Functional Theory. Imperial College London.

- Barium nitride (Ba3N2). PubChem.

- Modeling materials using density functional theory. The Kitchin Research Group.

- Barium nitride (Ba3N2). Benchchem.

- Superconductivity in barium hydrides via incorporation of light elements. arXiv.

- Effect of pressure on the interactions and phase diagrams of binary alloys. ResearchGate.

- Enhanced superconductivity in barium hydrides via light element incorporation. arXiv.

- Phase Diagram Pressure And Temperature. Jack Westin.

Sources

- 1. High Pressure Nitride Synthesis - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psi-k.net [psi-k.net]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 12. arxiv.org [arxiv.org]

- 13. Structure and stability prediction of compounds with evolutionary algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AIRSS | Materials Theory Group [mtg.msm.cam.ac.uk]

- 15. [1101.3987] Ab initio Random Structure Searching [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. arxiv.org [arxiv.org]

- 18. Discovering Superhard B–N–O Compounds by Iterative Machine Learning and Evolutionary Structure Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. emergentmind.com [emergentmind.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 24. Probabilistic prediction of material stability: integrating convex hulls into active learning - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH00432A [pubs.rsc.org]

- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 26. lips.cs.princeton.edu [lips.cs.princeton.edu]

- 27. PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [arxiv.org]

- 28. neutron-sciences.org [neutron-sciences.org]

- 29. [2512.21227] PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [arxiv.org]

- 30. PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [chatpaper.com]

- 31. m.youtube.com [m.youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. [2412.09340] Superconductivity in barium hydrides via incorporation of light elements [arxiv.org]

- 35. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]

The Enigmatic Existence and Precarious Stability of Barium Nitride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium nitride, a compound of barium and nitrogen, presents a compelling yet complex subject of study in inorganic chemistry and materials science. While the straightforward stoichiometry Ba₃N₂ is commercially available and widely cited, a deeper dive into the scientific literature reveals a nuanced reality regarding its definitive characterization and stability. This technical guide synthesizes the current understanding of barium nitride, addressing its existence, synthesis, and stability. It further explores the landscape of other known barium-nitrogen compounds, providing a comprehensive resource for researchers navigating this chemical space.

The Question of Existence: Barium Nitride (Ba₃N₂)

The compound tribarium dinitride, with the chemical formula Ba₃N₂, is listed by numerous chemical suppliers with the CAS number 12047-79-9.[1][2][3] It is typically described as an orange-yellow to black or dark gray crystalline powder.[4][5][6] However, some scholarly sources have expressed doubt regarding the definitive isolation and characterization of a pure compound with this exact stoichiometry, suggesting that commercial products may not perfectly align with the represented formula.[1] Despite these ambiguities, Ba₃N₂ is frequently utilized as a precursor in various synthetic applications.[1][7]

The fundamental structure of Ba₃N₂ is considered ionic, composed of three barium cations (Ba²⁺) and two nitride anions (N³⁻).[5][8] This arrangement necessitates the transfer of valence electrons from the metallic barium to the non-metallic nitrogen to achieve a stable electron configuration for each ion.[8]

Synthesis of Barium Nitride (Ba₃N₂)

Several methods for the synthesis of barium nitride have been reported, primarily involving the reaction of barium metal or its derivatives with a nitrogen source at elevated temperatures.

Direct Nitridation of Barium Metal

The most common method involves the direct reaction of barium metal with nitrogen gas.[8]

Protocol:

-

Place finely divided barium metal in a suitable reaction vessel, such as a nickel boat.[9]

-

Heat the barium metal under a stream of purified nitrogen gas.

-

The reaction proceeds at temperatures ranging from 260°C to 600°C.[4] To ensure complete conversion to the nitride, prolonged heating or increasing the temperature to 700-750°C may be necessary.[1]

Chemical Equation: 3Ba + N₂ → Ba₃N₂[1][8]

Reaction with Ammonia

Barium nitride can also be synthesized by reacting barium metal with ammonia. This reaction yields barium nitride and hydrogen gas.

Protocol:

-

Pass gaseous ammonia over heated barium metal.

-

The reaction typically occurs at around 300°C.[4]

Chemical Equation: 3Ba + 2NH₃ → Ba₃N₂ + 3H₂[8]

A variation of this method involves the reaction of barium metal dissolved in liquid ammonia with nitrogen.[6]

Decomposition of Barium Amide

Thermal decomposition of barium amide, Ba(NH₂)₂, also produces barium nitride.

Protocol:

-

Heat barium amide under vacuum.

-

The decomposition yields barium nitride and ammonia gas.

Chemical Equation: 3Ba(NH₂)₂ → Ba₃N₂ + 4NH₃[8]

Experimental Workflow for Direct Nitridation

Caption: Workflow for the synthesis of Ba₃N₂ via direct nitridation.

Physicochemical Properties and Stability of Ba₃N₂

Barium nitride is a reactive compound with distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | Ba₃N₂ |

| Molar Mass | 439.99 g/mol [1] |

| Appearance | Orange-yellow to black powder[4][5][6] |

| Density | 4.78 g/cm³[8] |

| CAS Number | 12047-79-9[1] |

Reactivity

Barium nitride is highly sensitive to moisture. It readily reacts with water to form barium hydroxide and ammonia.[5][8][10]

Chemical Equation: Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃[8]

Due to this reactivity, barium nitride should be handled under an inert and dry atmosphere.

Thermal Stability and Decomposition

The thermal stability of barium nitride is a subject of some debate in the literature. It is generally considered to be stable at room temperature but decomposes at elevated temperatures.[5][9] Some sources suggest that upon heating to approximately 1000°C, it decomposes into barium subnitride (Ba₂N) and nitrogen gas.[6][7] Other reports indicate that it decomposes back to barium metal and nitrogen gas.[1][8] This thermal decomposition highlights the compound's metastable nature.[1]

Decomposition Pathway

Caption: Reported thermal decomposition pathways for Ba₃N₂.

The Broader Landscape of Barium-Nitrogen Compounds

Beyond the commonly cited Ba₃N₂, other barium-nitrogen compounds have been synthesized and characterized, revealing a richer chemistry than a single stoichiometry would suggest.

Barium Pernitride (BaN₂)

Barium pernitride has been synthesized from the elements under high-pressure (5600 bar) and high-temperature (920 K) conditions.[11] This compound features dinitrogen units with a formal charge of -2 (N₂²⁻).

Barium Subnitrides (Ba₂N, Ba₃N)

Metal-rich subnitrides of barium, such as Ba₂N and Ba₃N, have also been reported. These compounds are of interest for their unique electronic and structural properties.

Applications and Future Directions

Despite the questions surrounding its precise nature, barium nitride finds use as a synthetic precursor for other inorganic compounds, including ternary metal nitrides.[1][8] It has also been explored as a flux for the growth of gallium nitride (GaN) crystals and as a dopant in optical materials.[1][7] Further research is warranted to definitively characterize the structure and properties of pure Ba₃N₂ and to explore the full potential of the diverse barium-nitrogen chemical space. The synthesis and characterization of novel barium nitrides under various conditions could open new avenues in materials science and solid-state chemistry.

References

-

Barium Nitride Formula - GeeksforGeeks. (2025-07-23). [Link]

-

What is barium nitride? - Quora. (2016-02-01). [Link]

-

Barium nitrite - Wikipedia. [Link]

-

Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2 - ACS Publications. [Link]

-

High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]

-

BARIUM NITRIDE - ChemBK. [Link]

-

State true or false. The thermal decomposition reaction of Ba ( N 3 ) 2 is as follows. [Link]

-

Barium Nitride Powder, Ba3N2, CAS 12047-79-9 - Heeger Materials. [Link]

-

Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN 2 - ResearchGate. (2025-08-10). [Link]

-

Barium nitride (Ba3N2) - PubChem - NIH. [Link]

-

WebElements Periodic Table » Barium » tribarium dinitride. [Link]

Sources

- 1. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]

- 2. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. quora.com [quora.com]

- 5. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]

- 6. WebElements Periodic Table » Barium » tribarium dinitride [webelements.co.uk]

- 7. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]

- 8. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]

- 9. heegermaterials.com [heegermaterials.com]

- 10. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]

- 11. researchgate.net [researchgate.net]

Ba3N2 chemical formula and molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of Barium Nitride (Ba₃N₂)

Abstract

Barium Nitride (Ba₃N₂) is an inorganic compound of significant interest in the fields of materials science and synthetic chemistry. As a member of the alkaline earth metal nitrides, it serves as a critical precursor for the synthesis of more complex ternary nitrides and as a component in specialized electronic and ceramic applications.[1][2][3] This guide provides a detailed examination of the fundamental physicochemical properties of Barium Nitride, focusing on its chemical formula derivation, precise molecular weight calculation, standard synthesis methodologies, and key characteristics. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding grounded in established chemical principles and experimental protocols.

Chemical Formula and Stoichiometric Derivation

The chemical formula for barium nitride, Ba₃N₂, is a direct consequence of the principles of ionic bonding and charge neutrality. The formula represents the simplest whole-number ratio of ions required to form a stable, electrically neutral compound.

-

Barium (Ba): As an alkaline earth metal in Group 2 of the periodic table, barium readily loses its two valence electrons to achieve a stable electron configuration, forming a divalent cation with a charge of +2 (Ba²⁺).[4]

-

Nitrogen (N): Nitrogen, in Group 15, requires three electrons to complete its valence shell. In the formation of an ionic bond with a highly electropositive metal like barium, it gains three electrons to form a trivalent nitride anion with a charge of -3 (N³⁻).[4]

To achieve a neutral compound, the total positive charge from the barium cations must balance the total negative charge from the nitride anions. The lowest common multiple of the ionic charges (2 and 3) is 6. Therefore, three barium ions are required to provide a total positive charge of +6 (3 x +2), and two nitride ions are required to provide a total negative charge of -6 (2 x -3). This stoichiometric balance dictates the chemical formula Ba₃N₂ .[4][5]

Caption: Workflow for the direct nitridation synthesis of Barium Nitride.

Physicochemical Properties and Handling

Barium Nitride is a reactive inorganic solid with distinct properties that dictate its handling procedures and applications.

Table 2: Key Physicochemical Properties of Ba₃N₂

| Property | Value | Source(s) |

| Chemical Formula | Ba₃N₂ | [5][6][7] |

| Molar Mass | 439.9944 g/mol | [2][8][9] |

| Appearance | Yellowish-brown, black, or dark gray powder | [2][5] |

| Density | ~4.78 g/cm³ | [1][2] |

| Crystal Structure | Unique crystal structure | [1] |

| Reactivity with Water | Decomposes to form Ba(OH)₂ and NH₃ | [1][5] |

| Thermal Stability | High thermal stability | [5][10] |

| Primary Hazard | Toxic; reacts with moisture | [5][6] |

A critical characteristic of Ba₃N₂ is its reactivity with water and atmospheric moisture. [5]This reaction produces barium hydroxide and ammonia gas, as shown in the equation:

Ba₃N₂ (s) + 6H₂O (l) → 3Ba(OH)₂ (aq) + 2NH₃ (g) This reactivity necessitates that all storage and handling of Barium Nitride be conducted under strictly anhydrous and inert conditions to maintain its purity and prevent the release of toxic ammonia gas.

Applications and Safety Considerations

Applications: The primary use of Barium Nitride is as a chemical reagent and precursor in materials science. [1]* Synthesis of Ternary Nitrides: It is used in reactions to produce more complex nitrides, such as transition metal nitrides. [2]* Flux Growth Medium: Ba₃N₂ can be used as a flux for the growth of other nitride crystals, such as Gallium Nitride (GaN). [2]* Research: It is studied for potential applications in electronics, ceramics, and as a catalyst in certain chemical reactions. [1][3][10] Safety:

-

Toxicity: Like most soluble barium compounds, Barium Nitride is toxic if ingested and harmful if inhaled. [5][6]* Reactivity: Its vigorous reaction with water presents a significant hazard, releasing ammonia gas and forming caustic barium hydroxide. [1][5]* Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used. All manipulations should be performed in a fume hood or glovebox.

Conclusion

Barium Nitride (Ba₃N₂) is a well-defined inorganic compound with the chemical formula Ba₃N₂ and a calculated molecular weight of approximately 439.9944 g/mol . Its synthesis is most effectively achieved through the direct nitridation of barium metal under controlled high-temperature, inert conditions. The compound's high reactivity with moisture is a defining characteristic that dictates its handling protocols and its utility as a precursor in advanced materials synthesis. A thorough understanding of these fundamental properties is essential for its safe and effective use in research and development.

References

-

Molecular weight of Ba3N2 - Convert Units. [Link]

-

High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]

-

Barium nitride (Ba3N2) - PubChem, NIH. [Link]

-

Ba3N2 molar mass. [Link]

-

Ba3N2 - molar and relative molecular mass. [Link]

-

Barium nitride (Ba3N2) - Substance Details - SRS | US EPA. [Link]

-

High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]

-

What is the formula for barium nitride? - Quora. [Link]

-

Barium Nitride Powder, Ba3N2, CAS 12047-79-9 - Heeger Materials. [Link]

Sources

- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]

- 2. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]

- 3. nanorh.com [nanorh.com]

- 4. quora.com [quora.com]

- 5. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Molecular weight of Ba3N2 [convertunits.com]

- 9. Ba3N2 - molar and relative molecular mass [your-online.ru]

- 10. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]

An In-depth Technical Guide to Strontium Ruthenate (CAS No. 12047-79-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Strontium Ruthenate (SrRuO₃), a perovskite oxide of significant interest in advanced materials research and various technological applications. We will delve into its fundamental properties, synthesis methodologies, and key applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Core Properties of Strontium Ruthenate (SrRuO₃)

Strontium Ruthenate is a fascinating material, primarily due to its unique combination of metallic conductivity and itinerant ferromagnetism, a rare characteristic among 4d transition metal oxides.[1][2] This section will explore the key physical, chemical, and structural properties that underpin its utility.

Physical and Chemical Properties

SrRuO₃ is a black solid with a molar mass of approximately 236.69 g/mol .[3][4] Its density is around 6.2–6.4 g/cm³.[5] Key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 12047-79-9 | - |

| Chemical Formula | SrRuO₃ | [3][4] |

| Molar Mass | ~236.69 g/mol | [3][4] |

| Appearance | Black solid | [3][4] |

| Density | ~6.2–6.4 g/cm³ | [5] |

| Melting Point | ~2000°C | [5] |

| Thermal Conductivity | ~5.0–6.0 W/(m·K) | [5] |

Crystal Structure

At room temperature, Strontium Ruthenate crystallizes in an orthorhombic perovskite structure, belonging to the Pbnm space group.[1][6][7] This structure consists of a network of corner-sharing RuO₆ octahedra, with the larger strontium ions occupying the 12-coordinate sites within the framework.[4][6] The precise lattice parameters are a = 5.567 Å, b = 5.5304 Å, and c = 7.8446 Å.[7] It's often considered as a pseudocubic perovskite with a lattice parameter of approximately 3.93 Å, which is crucial for its epitaxial growth on various perovskite substrates.[7]

The tilting and rotation of the RuO₆ octahedra play a significant role in determining the material's electronic and magnetic properties.[8] These structural distortions can be influenced by factors such as temperature, pressure, and epitaxial strain, offering a pathway to tune the material's functionalities.[1][9]

Electronic and Magnetic Properties

SrRuO₃ is a metallic conductor, exhibiting Fermi liquid behavior at low temperatures (below ~30 K).[7][8] Its room temperature resistivity is low for a metal oxide, typically less than 200 μΩ·cm.[8] This high electrical conductivity, combined with its chemical and thermal stability, makes it an excellent electrode material in oxide electronics.[7]

A key feature of SrRuO₃ is its itinerant ferromagnetism, with a Curie temperature (TC) of approximately 150-160 K in bulk crystals.[2][8] This ferromagnetism arises from the spin-polarized 4d electrons of the Ruthenium ions. The magnetic and transport properties are strongly coupled, and this relationship is sensitive to factors like film thickness, substrate-induced strain, and oxygen stoichiometry.[1][7][10] For instance, the magnetic anisotropy can be tuned from out-of-plane to in-plane by controlling the epitaxial strain.[9]

Synthesis and Fabrication of Strontium Ruthenate

The synthesis of high-quality Strontium Ruthenate, in both bulk and thin-film forms, is crucial for harnessing its unique properties. Various techniques have been developed, each with its own advantages and leading to materials with distinct characteristics.

Solid-State Reaction

Polycrystalline SrRuO₃ is typically synthesized via a conventional solid-state reaction method. This involves mixing stoichiometric amounts of strontium carbonate (SrCO₃) and ruthenium dioxide (RuO₂) followed by repeated grinding and high-temperature calcination.

Experimental Protocol: Solid-State Synthesis of SrRuO₃ Powder

-

Precursor Mixing: Stoichiometric amounts of high-purity SrCO₃ and RuO₂ powders are intimately mixed using a mortar and pestle or ball milling to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina crucible and calcined in air at temperatures ranging from 1000°C to 1300°C for 12-24 hours. Multiple intermediate grindings and re-calcinations are often necessary to achieve a single-phase product.

-

Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Thin Film Deposition

For many electronic and spintronic applications, high-quality epitaxial thin films of SrRuO₃ are required. Pulsed Laser Deposition (PLD) and sputtering are the most common techniques for this purpose.[11][12]

Pulsed Laser Deposition (PLD) Workflow:

The PLD process allows for precise control over film thickness, stoichiometry, and crystallinity. The quality of the resulting film is highly dependent on deposition parameters such as substrate temperature, oxygen partial pressure, and laser fluence.[7][12]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Characterization of structural and magnetic properties of SrRuO3 thin films - JuSER [juser.fz-juelich.de]

- 3. webqc.org [webqc.org]

- 4. Monostrontium ruthenate - Wikipedia [en.wikipedia.org]

- 5. infinitamaterials.com [infinitamaterials.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. arxiv.org [arxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Strontium Ruthenate Thin Films for Near-Infrared Plasmonic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Dot Structure and Ionic Bonding of Barium Nitride (Ba₃N₂)

This guide provides a comprehensive examination of the formation of barium nitride (Ba₃N₂) through ionic bonding, with a detailed focus on its Lewis dot structure representation. The principles outlined herein are fundamental to understanding the interactions between metallic and non-metallic elements, a cornerstone of inorganic chemistry and materials science.

Foundational Principles: Electron Configuration and Valence Electrons

To comprehend the formation of barium nitride, a foundational understanding of the electron configurations of its constituent elements, barium (Ba) and nitrogen (N), is paramount.

Barium (Ba): Barium, an alkaline earth metal, resides in Group 2 of the periodic table with an atomic number of 56.[1][2] Its complete electron configuration is 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s².[1][3][4] The outermost electrons, which are involved in chemical bonding, are the two electrons in the 6s orbital.[1][5] These are the valence electrons.

Nitrogen (N): Nitrogen is a non-metal in Group 15 of the periodic table with an atomic number of 7.[6][7] Its electron configuration is 1s²2s²2p³.[6][7][8][9] Nitrogen has five valence electrons, located in the 2s and 2p orbitals.[6][7]

| Element | Atomic Number | Electron Configuration | Valence Electrons |

| Barium (Ba) | 56 | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s² | 2 |

| Nitrogen (N) | 7 | 1s²2s²2p³ | 5 |

The Causality of Ionic Bond Formation: Electron Transfer

The significant difference in electronegativity between barium (a metal) and nitrogen (a non-metal) dictates the nature of their chemical bond.[10] This disparity drives the transfer of electrons from the metal to the non-metal, resulting in the formation of ions.[10] This process is governed by the octet rule, which states that atoms tend to gain, lose, or share electrons to achieve a stable electron configuration with eight valence electrons, similar to that of a noble gas.[11]

Formation of the Barium Cation (Ba²⁺): A neutral barium atom possesses two valence electrons.[1][5] To achieve a stable, noble gas-like electron configuration, it readily loses these two electrons.[3][12][13] The loss of two negatively charged electrons results in the formation of a barium cation with a +2 charge (Ba²⁺).[3][12][13][14]

Formation of the Nitride Anion (N³⁻): A neutral nitrogen atom has five valence electrons.[6][7] To satisfy the octet rule, it needs to gain three additional electrons.[11][15][16] By accepting three electrons, it becomes a nitride anion with a -3 charge (N³⁻).[11][15][17][18]

Stoichiometry and Charge Neutrality in Barium Nitride

Ionic compounds are electrically neutral. Therefore, the total positive charge from the cations must balance the total negative charge from the anions. In the case of barium nitride, we have Ba²⁺ and N³⁻ ions. To achieve charge neutrality, three barium ions are required for every two nitride ions:

(3 x +2) + (2 x -3) = +6 - 6 = 0

This stoichiometric ratio gives the chemical formula for barium nitride as Ba₃N₂.[19][20][21][22]

Visualizing Ionic Bonding: The Lewis Dot Structure of Ba₃N₂

The Lewis dot structure for an ionic compound visually represents the transfer of electrons and the resulting ions. It is important to note that for ionic compounds, the Lewis structure depicts a formula unit, which is the simplest whole-number ratio of ions in the crystal lattice.[10][23]

Step-by-Step Construction:

-

Represent the Cations: Each of the three barium atoms loses its two valence electrons. The resulting barium ions (Ba²⁺) are shown without any valence electrons, enclosed in brackets with the charge indicated as a superscript.

-

Represent the Anions: Each of the two nitrogen atoms gains three electrons to complete its octet. The resulting nitride ions (N³⁻) are depicted with eight valence electrons (dots) surrounding the nitrogen symbol. These are also enclosed in brackets with their charge.

The complete Lewis dot structure for barium nitride (Ba₃N₂) is as follows:

This structure clearly illustrates that three barium ions are electrostatically attracted to two nitride ions, forming the stable ionic compound barium nitride.[23]

Experimental Workflow: Conceptual Representation of Electron Transfer

The following diagram illustrates the logical flow of electron transfer from barium to nitrogen to form barium nitride.

Caption: Electron transfer from three Ba atoms to two N atoms.

Concluding Remarks

The formation of barium nitride is a classic example of ionic bonding, driven by the transfer of electrons from a metal to a non-metal to achieve stable electron configurations. The Lewis dot structure for Ba₃N₂ provides a clear and concise representation of this process, illustrating the resulting ions and their stoichiometric ratio within the formula unit. This fundamental understanding is crucial for professionals in materials science and drug development, where the nature of chemical bonds dictates the physical and chemical properties of compounds.

References

-

The Organic Chemistry Tutor. (2020). Ba 2+ Electron Configuration (Barium Ion). YouTube. Available at: [Link]

-

EnvironmentalChemistry.com. Periodic Table of Elements: Barium - Ba. Available at: [Link]

-

Unacademy. What Is The Electron Configuration Of Nitrogen. Available at: [Link]

-

Periodic-Table.org. Barium (Ba) - Periodic Table. Available at: [Link]

-

Winter, M. Barium » properties of free atoms. WebElements. Available at: [Link]

-

Winter, M. Nitrogen » properties of free atoms. WebElements. Available at: [Link]

-

Enthuziastic. (2023). Nitrogen Electron Configuration. Available at: [Link]

- Materials. (2019). 2022: ☢️ Electron Configuration of Barium (Ba) [Complete, Abbreviated, Uses.... Available at: https://materials.gelsonluz.

-

Oreate AI Blog. (2023). Nitride Formula (N3−): Definition, Preparation, Formula Explanation, Types and Uses. Available at: [Link]

-

CK-12 Foundation. What is the electron configuration for nitrogen (N)?. Available at: [Link]

-

Fiveable. Ba2+ Definition - Intro to Chemistry Key Term. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). How to Draw the Lewis Dot Structure for Ba3N2: Barium nitride. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Is Ba3N2 (Barium nitride) Ionic or Covalent/Molecular?. YouTube. Available at: [Link]

-

Oreate AI Blog. (2025). Formula of Nitride Ion. Available at: [Link]

-

Brainly. (2020). [FREE] What's the electron configuration of an N^{3-} ion?. Available at: [Link]

-

Chemistry LibreTexts. (2020). 6.8: Electron Configurations. Available at: [Link]

-

Filo. (2023). Discuss the formation of the barium ion. Available at: [Link]

-

GeeksforGeeks. (2025). Nitride. Available at: [Link]

-

Study.com. The anion formed when nitrogen gains three electrons is called the: a) nitride ion. b) nitrite ion. c) nitrogide ion. d) nitro ion. Available at: [Link]

-

Study.com. Give the name of Ba3N2 and classify it as an ionic or covalent compound. Available at: [Link]

-

WordPress. Lewis dot structure for ba. Available at: [Link]

-

National Institutes of Health. Barium ion | Ba+2 | CID 104810. PubChem. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). How to Write the Name for Ba3N2. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Characteristic Reactions of Barium (Ba²⁺). Available at: [Link]

-

Quora. (2016). What is barium nitride?. Available at: [Link]

-

CK-12 Foundation. What is the formula for the compound formed by the barium ion, Ba2+, and the hydroxide ion, OH-?. Available at: [Link]

-

Numerade. *Lewis dot diagrams for Ionic Bonds 15 of 17 Barium and Nitrogen combine to produce. Available at: [Link]

-

National Institutes of Health. Barium nitride (Ba3N2). PubChem. Available at: [Link]

Sources

- 1. Periodic Table of Elements: Barium - Ba (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 2. Barium (Ba) - Periodic Table [periodictable.one]

- 3. m.youtube.com [m.youtube.com]

- 4. materials.gelsonluz.com [materials.gelsonluz.com]

- 5. WebElements Periodic Table » Barium » properties of free atoms [winter.group.shef.ac.uk]

- 6. What Is The Electron Configuration Of Nitrogen [unacademy.com]

- 7. Nitrogen Electron Configuration [enthu.com]

- 8. WebElements Periodic Table » Nitrogen » properties of free atoms [winter.group.shef.ac.uk]

- 9. ck12.org [ck12.org]

- 10. m.youtube.com [m.youtube.com]

- 11. brainly.com [brainly.com]

- 12. fiveable.me [fiveable.me]

- 13. Discuss the formation of the barium ion. | Filo [askfilo.com]

- 14. Barium ion | Ba+2 | CID 104810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Nitride Formula (N3−): Definition, Preparation, Formula Explanation, Types and Uses | CollegeSearch [collegesearch.in]

- 16. homework.study.com [homework.study.com]

- 17. Formula of Nitride Ion - Oreate AI Blog [oreateai.com]

- 18. Nitride - GeeksforGeeks [geeksforgeeks.org]

- 19. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]

- 20. m.youtube.com [m.youtube.com]

- 21. gauthmath.com [gauthmath.com]

- 22. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Fundamental Chemical Reactivity of Barium Nitride

Abstract

Barium nitride (Ba₃N₂) is an inorganic compound that serves as a critical precursor and reagent in advanced materials science and synthetic chemistry. Its reactivity is dominated by the highly basic nature of the nitride anion (N³⁻), leading to a series of predictable yet energetic reactions. This guide provides an in-depth exploration of the synthesis, core reactivity, thermal stability, and handling of barium nitride, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The document elucidates the causality behind its chemical behavior, details experimental protocols, and presents data in a structured format to support both theoretical understanding and practical application.

Introduction: The Nature of Barium Nitride

Barium nitride, with the chemical formula Ba₃N₂, is an ionic compound composed of three barium cations (Ba²⁺) and two nitride anions (N³⁻).[1] It typically appears as an orange-yellow solid crystalline powder.[1][2] The significant difference in electronegativity between the alkaline earth metal barium and the non-metal nitrogen results in the transfer of electrons to form a stable ionic lattice.

The core of barium nitride's potent reactivity lies in the nitride anion. The N³⁻ ion possesses a high charge density and is an extremely strong base, far more so than the hydroxide ion (OH⁻).[3] This inherent basicity is the primary driving force for most of its chemical transformations, particularly its vigorous reaction with protic solvents like water. Understanding this fundamental principle is key to predicting its behavior and harnessing its synthetic potential.

Synthesis of Barium Nitride

The preparation of high-purity barium nitride is crucial for its application in further syntheses. Several methods are employed, each with specific advantages regarding reaction conditions and purity of the final product.

-

Direct Combination of Elements: The most common method involves the direct reaction of barium metal with nitrogen gas at elevated temperatures.[1][4] To achieve complete conversion, the reaction may require prolonged heating or temperatures between 700-750°C.[4]

-

Reaction with Ammonia: Barium metal can also be nitrided by reacting it with ammonia gas, which serves as the nitrogen source. This reaction also produces hydrogen gas.[1]

-

Reaction: 3 Ba + 2 NH₃ → Ba₃N₂ + 3 H₂[1]

-

-

Thermal Decomposition of Barium Amide: Barium nitride can be produced from the thermal decomposition of barium amide, releasing ammonia as a byproduct.[1]

-

Reaction: 3 Ba(NH₂)₂ → Ba₃N₂ + 4 NH₃[1]

-

Summary of Key Reactions

The following table summarizes the fundamental chemical reactivity of barium nitride for quick reference.

| Reactant(s) | Products | Conditions | Reaction Type |

| Water (H₂O) | Barium hydroxide (Ba(OH)₂) + Ammonia (NH₃) | Ambient | Hydrolysis |

| Hydrogen Fluoride (HF) | Barium fluoride (BaF₂) + Ammonia (NH₃) | Aqueous | Acid-Base |

| Oxygen (O₂) | Barium oxide (BaO) | Elevated Temperature | Oxidation |

| Heat | Barium (Ba) + Nitrogen (N₂) | > 1000 °C | Thermal Decomposition |

| Divanadium Pentoxide (V₂O₅) | Barium oxide (BaO) + Vanadium Nitride | Solid-State, Heat | Metathesis |

Experimental Protocol: Controlled Hydrolysis of Barium Nitride

This protocol describes a self-validating system for demonstrating the hydrolysis of Ba₃N₂. The production of two distinct alkaline products provides internal confirmation of the reaction pathway.

Objective: To safely demonstrate the hydrolysis of barium nitride and confirm the production of barium hydroxide and ammonia.

Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Barium nitride is an irritant, and barium compounds are toxic upon ingestion. [1][4]Ammonia gas is corrosive and has a pungent odor. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Methodology:

-

Preparation: Place a magnetic stir bar into a 250 mL beaker containing 100 mL of deionized water.

-

Setup: Place the beaker on a magnetic stir plate inside a fume hood. Suspend a strip of moistened red litmus paper over the beaker, ensuring it does not touch the water.

-

Initiation: Begin stirring the water at a moderate speed. Carefully and slowly add approximately 0.5 g of barium nitride powder to the center of the vortex.

-

Observation (Gas): Observe the litmus paper. The evolution of ammonia gas (NH₃), which is alkaline, will cause the moist red litmus paper to turn blue. This provides the first validation point.

-

Reaction Progression: Allow the reaction to proceed for 5-10 minutes until all the solid has dissolved and gas evolution has subsided.

-

Observation (Solution): The resulting solution will be aqueous barium hydroxide (Ba(OH)₂).

-

Validation (Solution): Dip a fresh strip of red litmus paper directly into the solution. It will turn blue, confirming the presence of the alkaline barium hydroxide. This provides the second validation point.

-

Cleanup: Neutralize the resulting barium hydroxide solution with a dilute acid (e.g., 1M HCl) before disposal according to institutional guidelines for heavy metal waste.

Conclusion

The fundamental chemical reactivity of barium nitride is a direct consequence of the potent basicity of the N³⁻ anion. Its reactions with water, acids, and oxygen are vigorous and predictable, making it a powerful yet hazardous reagent. Its primary utility lies in its role as a precursor for the synthesis of advanced nitride ceramics and materials. A thorough understanding of its properties, combined with stringent safety protocols, is essential for any researcher or scientist working with this compound.

References

-

GeeksforGeeks. (2023). Barium Nitride Formula. Retrieved from GeeksforGeeks. [Link]

-

Quora. (2016). What is barium nitride?. Retrieved from Quora. [Link]

-

National Center for Biotechnology Information. (n.d.). Barium nitride (Ba3N2). PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Retrieved from [Link]

-

YouTube. (2020). How to Balance Ba3N2 + H2O = Ba(OH)2 + NH3. Retrieved from [Link]

-